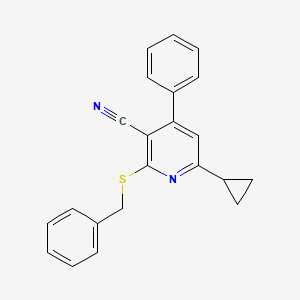

2-(Benzylthio)-6-cyclopropyl-4-phenylnicotinonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

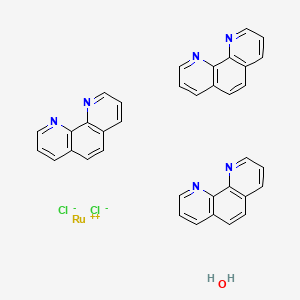

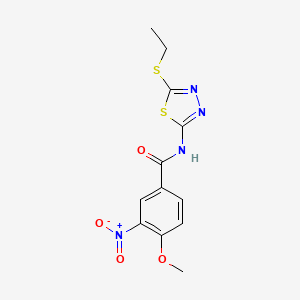

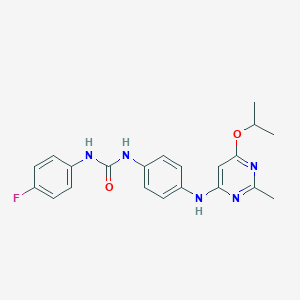

2-(Benzylthio)-6-cyclopropyl-4-phenylnicotinonitrile (BCPN) is a compound that belongs to the family of nicotinonitrile derivatives. It is a potent inhibitor of the protein kinase C (PKC) enzyme, which is involved in various cellular signaling pathways. BCPN has been extensively studied for its potential applications in the field of cancer research, as well as in other areas of biomedical research.

科学的研究の応用

Medicinal Chemistry: Anticancer Applications

In medicinal chemistry, derivatives of benzylthio compounds have been explored for their potential as anticancer agents. For instance, compounds structurally related to 2-(Benzylthio)-6-cyclopropyl-4-phenylnicotinonitrile have shown promise in inhibiting the proliferation of cancer cells . These compounds are evaluated for their cytotoxic effects against various human cancer cell lines, including MCF-7, HepG2, A549, and HeLa cells. The biological activity of these derivatives is significant, as they can induce apoptosis and block the cell cycle, which are crucial mechanisms in cancer treatment.

Organic Synthesis: Heterocyclic Compound Formation

In organic synthesis, benzylthio derivatives serve as key intermediates in the formation of heterocyclic compounds . These heterocycles are foundational structures in many pharmaceuticals and are synthesized using green chemistry approaches, such as microwave-assisted synthesis and nanoparticle-catalyzed reactions. The versatility of benzylthio compounds allows for the creation of complex molecules with potential therapeutic applications.

Material Science: Polymer Development

The application of benzylthio derivatives extends to material science, particularly in the development of polymer binders for lithium-ion batteries . Conjugated polymers incorporating benzylthio groups can enhance the performance of batteries by providing additional functionality beyond mechanical adhesion, such as improved electronic and ionic conductivity.

Biological Research: Enzyme Inhibition

In biological research, benzylthio derivatives are investigated for their role as enzyme inhibitors . These compounds can target enzymes like COX-2 and LDHA, which are involved in inflammatory processes and cancer metabolism. By inhibiting these enzymes, benzylthio derivatives contribute to the understanding of disease mechanisms and the development of new therapeutic strategies.

Pharmaceutical Industry: Drug Design

The pharmaceutical industry benefits from the use of benzylthio derivatives in drug design . These compounds are part of the structural backbone of many synthetic drugs, owing to their selective binding capacity to pharmacophores. The design and synthesis of benzylthio-containing drugs aim to address various health conditions, including cancer and metabolic disorders.

Biological Applications: Antioxidant Properties

Benzylthio derivatives exhibit antioxidant properties, which are valuable in the context of oxidative stress-related diseases . These compounds can scavenge free radicals and may be used to develop treatments for conditions where oxidative stress plays a significant role, such as neurodegenerative diseases and aging.

特性

IUPAC Name |

2-benzylsulfanyl-6-cyclopropyl-4-phenylpyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2S/c23-14-20-19(17-9-5-2-6-10-17)13-21(18-11-12-18)24-22(20)25-15-16-7-3-1-4-8-16/h1-10,13,18H,11-12,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJSFIXOSULWHGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=C(C(=C2)C3=CC=CC=C3)C#N)SCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzylsulfanyl)-6-cyclopropyl-4-phenylpyridine-3-carbonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(benzylthio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2936835.png)

![2-(2-Bromophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B2936837.png)

![3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-5-(2-{[(4-methylbenzyl)oxy]imino}ethyl)-4-isothiazolecarbonitrile](/img/structure/B2936852.png)

![7-(3-Fluorophenyl)-5-(2-hydroxyethylsulfanyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2936853.png)

![2-(3-(4-(4-acetylphenyl)piperazin-1-yl)-3-oxopropyl)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2936855.png)

![(5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methyl 3-(trifluoromethyl)phenyl sulfide](/img/structure/B2936856.png)